Product packaging for RU28362(Cat. No.:CAS No. 74915-64-3)

RU28362

Cat. No.: B1680172
CAS No.: 74915-64-3
M. Wt: 352.5 g/mol
InChI Key: UFZKDKHLKHEFGA-ZFTCBNFESA-N
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Description

Historical Context and Development in Steroid Receptor Research

The development of RU28362 emerged within the broader context of steroid receptor research, which sought to understand the mechanisms by which steroid hormones exert their diverse physiological effects. Early studies using radiolabeled natural corticosteroids like corticosterone (B1669441) revealed complex binding patterns in tissues like the hippocampus, suggesting the presence of more than one receptor type. bioscientifica.comoup.com The existence of two distinct populations of receptor sites for corticosterone and dexamethasone (B1670325) was being considered as early as the mid-1970s. bioscientifica.com

The introduction of selective ligands like this compound was a critical step in confirming and characterizing these distinct receptor populations. This compound's high affinity and selectivity for the GR allowed researchers to differentiate GR-mediated effects from those involving the MR. oup.comjneurosci.org This was particularly important because natural glucocorticoids like cortisol and corticosterone bind to both receptor types, although they generally have a higher affinity for the MR. wikipedia.orgoup.com The use of this compound, often in conjunction with ligands selective for the MR (like aldosterone) or antagonists for either receptor (like RU486 for GR), enabled researchers to dissect the specific contributions of each receptor subtype to various physiological processes. oup.comnih.govkarger.comnih.govsoton.ac.uktandfonline.comtandfonline.comoup.com

Significance in Differentiating Corticosteroid Receptor Subtypes

The primary significance of this compound lies in its ability to selectively activate the glucocorticoid receptor, allowing for the differentiation of GR-mediated effects from those mediated by the mineralocorticoid receptor. wikipedia.orgoup.com This selectivity is crucial because both GR and MR can be co-expressed in the same tissues, particularly in the brain, such as the hippocampus. oup.comnih.govnih.gov

Studies utilizing this compound have demonstrated distinct patterns of steroid binding specificity for MR and GR. For instance, in studies on canine brain and pituitary, competition binding analyses showed markedly different patterns for displacing [3H]aldosterone binding to MR compared to displacing [3H]this compound binding to GR. nih.gov The rank order of displacement for MR binding favored natural corticosteroids and aldosterone (B195564), while for GR binding, this compound showed a much higher affinity compared to natural corticosteroids. nih.gov

This selective binding property has facilitated numerous research investigations aimed at understanding the specific roles of GR in various biological processes, including neuroendocrine regulation, immune responses, and even memory consolidation. medchemexpress.comnih.govwikidoc.orgresearchgate.netcolorado.edu For example, studies have used this compound to investigate the role of GR in regulating ACTH secretion and its effects on immune cell distribution. medchemexpress.comtandfonline.comtandfonline.comwikidoc.orgcolorado.edu The use of this compound has been instrumental in establishing that corticosteroid activation of GR alone can be sufficient to maintain basal ACTH secretion levels. tandfonline.comtandfonline.com Furthermore, research on immune cell distribution in rats showed that many of the characteristic effects of adrenal steroids on peripheral blood immune cells were reproduced by the type II receptor agonist, this compound. colorado.edu

Data from binding studies highlight the differential affinities of this compound for GR and MR. The following table summarizes representative binding affinity data:

Receptor SubtypeLigandTissue SourceKd (nM)Reference
GR (Type II)[3H]this compoundDog Hippocampal Cytosol0.39 oup.comnih.gov
GR (Type II)[3H]this compoundRat Hippocampal Cell Cultures0.8 jneurosci.org
GR (Type II)[3H]this compoundGuinea Pig Inner Ear (Cochlea)11.4 nih.gov
GR (Type II)[3H]this compoundGuinea Pig Inner Ear (Ampullae)12.7 nih.gov
MR (Type I)[3H]Cortisol (+ this compound)Dog Hippocampal Cytosol0.34 oup.comnih.gov
MR (Type I)[3H]Corticosterone (+ this compound)Rat Hippocampal Cell Cultures0.4 jneurosci.org

Note: Kd values can vary depending on the species, tissue, and experimental conditions.

Detailed research findings using this compound have provided insights into GR-mediated actions at a molecular level. For instance, studies have shown that this compound can increase the levels of certain mRNA species, such as Bnip3 mRNA in neurons, in a dose-dependent manner. medchemexpress.com It has also been used to investigate the regulation of GR mRNA levels in specific brain regions like the hippocampus. oup.com

The use of this compound has been fundamental in advancing the understanding of the distinct roles of mineralocorticoid and glucocorticoid receptors in mediating the effects of corticosteroids, particularly in complex systems like the brain and immune system. oup.comcolorado.edu Its selectivity allows researchers to attribute observed effects specifically to GR activation, providing a clearer picture of the intricate signaling pathways governed by this receptor subtype.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H28O3 B1680172 RU28362 CAS No. 74915-64-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

74915-64-3

Molecular Formula

C23H28O3

Molecular Weight

352.5 g/mol

IUPAC Name

(8S,9S,10R,11S,13S,14S,17S)-11,17-dihydroxy-6,10,13-trimethyl-17-prop-1-ynyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C23H28O3/c1-5-8-23(26)10-7-17-16-11-14(2)18-12-15(24)6-9-21(18,3)20(16)19(25)13-22(17,23)4/h6,9,11-12,16-17,19-20,25-26H,7,10,13H2,1-4H3/t16-,17-,19-,20+,21-,22-,23-/m0/s1

InChI Key

UFZKDKHLKHEFGA-ZFTCBNFESA-N

Isomeric SMILES

CC#C[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2C=C(C4=CC(=O)C=C[C@]34C)C)O)C)O

Canonical SMILES

CC#CC1(CCC2C1(CC(C3C2C=C(C4=CC(=O)C=CC34C)C)O)C)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

11,17-dihydroxy-6-methyl-17-(1-propynyl)androsta-1,4,6-triene-3-one
RU 28362
RU 362
RU-28362
RU-362

Origin of Product

United States

Molecular and Cellular Pharmacology of Ru28362

Glucocorticoid Receptor (GR) Selectivity and Agonist Profile

RU28362 exhibits a distinct binding profile that underscores its selectivity for the glucocorticoid receptor.

Specificity for Type II Corticosteroid Receptors

This compound is recognized as a highly specific ligand for the type II corticosteroid receptor, the glucocorticoid receptor. nih.govjneurosci.org Studies have utilized tritiated this compound ([3H]-RU 28362) to identify high-affinity glucocorticoid (Type II) receptors in various tissues, including the mammalian inner ear. nih.gov This synthetic glucocorticoid demonstrates negligible affinity for mineralocorticoid (Type I) receptors. nih.govjneurosci.org The selective nature of this compound for the GR has been substantiated in numerous in vivo and in vitro studies. tandfonline.com

Lack of Affinity for Mineralocorticoid Receptors (MR)

A key characteristic of this compound is its lack of significant affinity for mineralocorticoid receptors (MR), also known as corticoid type I receptors. wikipedia.orgnih.govjneurosci.org This low cross-reactivity with other steroid receptor systems, including the MR, makes this compound a valuable tool for selectively studying GR-mediated effects. ahajournals.org Competitive binding analyses consistently show that this compound has very little affinity for the mineralocorticoid receptor. jneurosci.org The selective occupancy of type II receptors by this compound has been demonstrated in studies examining the prevention of adrenalectomy-induced increases in ACTH, where aldosterone (B195564), which selectively occupies type I receptors, had no such effect. tandfonline.com The inclusion of unlabeled this compound is a common method in binding assays to prevent other tritiated steroids, such as cortisol or aldosterone, from binding to the GR, thereby allowing for the specific measurement of binding to the MR. oup.com

Receptor Binding Characteristics

The interaction of this compound with the glucocorticoid receptor involves specific binding affinities and kinetics, which have been characterized through various experimental approaches.

Ligand Binding Affinities and Kinetics (Kd, Bmax, Association/Dissociation Rates)

Studies employing saturation binding analyses and Scatchard plots have determined the binding affinity (Kd) and maximum binding capacity (Bmax) of this compound for the glucocorticoid receptor in different tissues. For instance, in adrenalectomized dog hippocampal cytosol, [3H]RU 28362 binding to GR showed a Kd of 0.39 nM and a Bmax of 120 fmol/mg protein. oup.comnih.gov In the mammalian inner ear, the Kd of the [3H]-RU 28362-cytoplasmic receptor complex was found to be 11.4 x 10⁻⁹ M for the lateral wall of the basal turn of the cochlea and 12.7 x 10⁻⁹ M for the ampullae of the semicircular canals. nih.gov The Bmax values in these inner ear tissues were 240 fmol/mg dry tissue for the cochlear specimen and 89 fmol/mg dry tissue for the ampullae. nih.gov

Time course studies have also provided insights into the kinetics of this compound binding. In adrenalectomized dog hippocampal cytosol, the selective glucocorticoid this compound associated rapidly with hippocampal GR, reaching maximum binding within 4 hours, and dissociated with a half-life (t½) of 34.8 hours. oup.comnih.gov The equilibrium dissociation constant (Kd) is a measure of ligand affinity and is calculated as the ratio of the dissociation rate constant (koff) to the association rate constant (kon) (Kd = koff/kon). excelleratebio.comnih.govbmglabtech.com A lower Kd value indicates a higher affinity of the ligand for its target. bmglabtech.comsartorius.com The association rate constant (kon) describes the rate at which a ligand binds to a receptor, while the dissociation rate constant (koff) describes the rate at which the ligand-receptor complex dissociates. excelleratebio.comnih.govbmglabtech.comsartorius.com

Here is a table summarizing some reported binding characteristics of this compound:

Tissue/SpeciesLigandReceptorKd (nM)Bmax (fmol/mg protein or dry tissue)Association RateDissociation Half-life (t½)Source
Dog Hippocampal Cytosol (ADX)[3H]RU 28362GR0.39120Rapid (max binding within 4h)34.8 hours oup.comnih.gov
Guinea Pig Cochlea (Lateral Wall)[3H]-RU 28362GR11.4240 (fmol/mg dry tissue)Equilibrium within 30 min (at 25°C)Not specified nih.gov
Guinea Pig Semicircular Canals[3H]-RU 28362GR12.789 (fmol/mg dry tissue)Equilibrium within 30 min (at 25°C)Not specified nih.gov
Rat Neocortical Brain Cells (E18)[3H]DEX + RU 28362GR3.683.4 ± 5.0Not specifiedNot specified nih.gov
Rat Hippocampal Brain Cells (E18)[3H]DEX + RU 28362GR3.549.1 ± 5.8Not specifiedNot specified nih.gov
Rat Medial Prefrontal Cortex[3H]RU 28362GR0.5-1.0183.2 ± 22Not specifiedNot specified jneurosci.org
Rat Arterial Smooth Muscle Cells[3H]DHA + RU 28362β-adrenergic0.32151.6 (fmol/mg membrane protein)Not specifiedNot specified ahajournals.org

Competitive Binding Analyses with Endogenous and Synthetic Steroids

Competitive binding studies are crucial for understanding the selectivity of this compound. These analyses involve assessing the ability of various unlabeled steroids to displace the binding of a radiolabeled ligand (such as [3H]this compound or a radiolabeled endogenous steroid in the presence of unlabeled this compound to block GR binding) to the receptor. oup.comnih.gov

Competition studies have shown that this compound effectively competes for GR binding, often with higher affinity than endogenous glucocorticoids like corticosterone (B1669441) and cortisol, and comparable affinity to other synthetic glucocorticoids like dexamethasone (B1670325). oup.comnih.govnih.govnih.gov Conversely, this compound shows very low potency in displacing ligands bound to the mineralocorticoid receptor. jneurosci.orgjneurosci.orgoup.comnih.govresearchgate.netoup.com

The rank order of displacement of [3H]this compound binding to GR typically shows this compound and dexamethasone having the highest affinity, followed by endogenous glucocorticoids, and then mineralocorticoids like aldosterone, which show very low affinity. oup.comnih.govnih.gov For example, in dog hippocampal cytosol, the rank order for displacement of [3H]this compound binding of GR was: this compound >> corticosterone = cortisol > dexamethasone > aldosterone. nih.gov In rat neocortical brain cells, the relative binding affinity to GR was: this compound = DEX > PROG > ALDO. nih.gov

These competitive binding profiles highlight the selective nature of this compound for the glucocorticoid receptor compared to the mineralocorticoid receptor and other steroid receptors. ahajournals.orgnih.gov

Receptor Heterogeneity and Tissue-Specific Localization

While this compound primarily targets the glucocorticoid receptor, the distribution and concentration of GR can vary across different tissues and cell types, contributing to receptor heterogeneity. The glucocorticoid receptor is generally expressed ubiquitously, in contrast to the mineralocorticoid receptor, which has a more tissue-specific pattern of expression. clinicalgate.com

Studies using [3H]this compound binding and immunocytochemistry have revealed the presence and localization of GR in various tissues. For instance, glucocorticoid receptors have been identified in the mammalian inner ear, suggesting potential sites of glucocorticoid action in this tissue. nih.gov In the rat submaxillary gland, glucocorticoid receptors were localized specifically in the granular convoluted tubular (GCT) cells but not in the acinar cells, indicating cell-specific expression within a heterogeneous tissue. nih.gov This cell-specific localization suggests that glucocorticoid effects in the submaxillary gland, which influence growth, differentiation, and secretory activity of GCT cells, are mediated by bona fide glucocorticoid receptors. nih.gov

In the brain, both MR and GR are present, with varying distributions. MR is found in all brain regions examined in dogs, with the highest levels in the septo-hippocampal complex, while GR is more evenly distributed. nih.gov In the rat hippocampus, MR mRNA is most abundant in CA2 pyramidal cells, while GR mRNA is expressed in most brain regions, including the hippocampus, with high affinity for dexamethasone and selective activation by this compound. oup.com Within the nucleus of hippocampal CA1 neurons, both GR and MR are concentrated in clusters, with some clusters containing both receptors, suggesting potential coordinated action on gene expression in specific nuclear domains. researchgate.net

The presence of both MR and GR in tissues like the hippocampus allows for complex interactions and differential regulation of physiological responses depending on the local steroid concentrations and the relative occupancy of each receptor type. oup.comnih.govclinicalgate.comoup.combioscientifica.comnih.govoup.com

Intracellular Receptor Dynamics

Upon entering the cell, this compound interacts with the glucocorticoid receptor, triggering a cascade of events that affect the receptor's structure, its ability to form dimers or oligomers, and its association with regulatory proteins like chaperones.

Ligand Binding Domain Structural Insights

The ligand binding domain (LBD) of the glucocorticoid receptor is crucial for recognizing and binding steroid hormones like this compound. This domain consists of alpha-helices and beta-sheets that form a specific three-dimensional structure. plos.orgsemanticscholar.org Amino acid residues within several helices (H3, H4, H5, H6, H7, and H10) contribute to the interactions with the steroid ligand. plos.orgsemanticscholar.org

Insights into the interaction between ligands and the GR LBD have been gained from structural studies, including the crystal structure of the human GR LBD bound to agonists like dexamethasone. nih.gov These studies reveal a distinct ligand binding pocket that contributes to the receptor's selectivity for specific steroids. nih.gov The binding of an agonist like this compound is understood to induce conformational changes in the LBD, which are necessary for subsequent steps in receptor activation, such as dissociation from chaperone proteins and interaction with coactivators.

Research involving mutations in the LBD, such as an Ala610Val substitution in the murine GR, has demonstrated how alterations in specific residues within this domain can enhance ligand binding and receptor activation, providing further understanding of the structural requirements for ligand-receptor interaction. plos.orgsemanticscholar.org

Receptor Dimerization and Oligomerization

A key step in the activation of the glucocorticoid receptor following ligand binding is its dimerization. Traditionally, activated GRs are thought to form homodimers that bind to specific DNA sequences called glucocorticoid response elements (GREs) to regulate gene transcription. tandfonline.comoup.com

Studies have indicated that this compound, as a GR agonist, promotes the activation and subsequent actions of the GR, which include processes dependent on receptor dimerization. tandfonline.com While homodimerization of GR is a classical model, more recent research suggests that GR can also function as monomers, tetramers, or in complexes with other transcription factors, including the mineralocorticoid receptor, forming heterodimers. tandfonline.comoup.com

The formation of GR-MR heterodimers has been proposed as a mechanism for cooperative action between the two receptor types in certain physiological responses. oup.comphysiology.orgbiologists.com Studies using this compound, often in conjunction with MR agonists like aldosterone, have provided evidence for synergistic effects that could be mediated by GR-MR heterodimerization. physiology.org For example, combined application of GR-specific concentrations of this compound and MR-specific concentrations of aldosterone showed synergistic effects on electrogenic Na+ absorption in rat colon, suggesting a joint action of GR and MR potentially through heterodimer formation. physiology.org

The dimerization interface of the GR LBD is important for GR-mediated transcriptional activation. nih.gov Structural studies of the GR LBD have revealed a dimer configuration involving the formation of an intermolecular beta sheet, highlighting a novel mode of receptor dimerization. nih.gov

While dimerization is well-established, the extent and functional significance of higher-order oligomerization of GR, either in the cytoplasm or at DNA binding sites, are still areas of investigation. tandfonline.com

Interactions with Chaperone Proteins

In the absence of a ligand like this compound, the intracellular glucocorticoid receptor typically resides in the cytoplasm as part of a large heterocomplex. uio.nooup.comresearchgate.netumich.edu This complex includes several chaperone proteins, notably heat shock protein 90 (Hsp90), heat shock protein 70 (Hsp70), and immunophilins like FKBP51 and FKBP52. uio.nooup.comresearchgate.netumich.edunih.gov

Hsp90 is considered a critical component of this chaperone complex, essential for maintaining the GR in a conformation capable of high-affinity steroid binding. oup.comresearchgate.netumich.edu Hsp70 is also involved in the proper folding of the complex. oup.com Immunophilins such as FKBP51 and FKBP52 interact with Hsp90 and influence GR stability and trafficking. researchgate.net FKBP51 is often associated with an inactive state of the receptor, while FKBP52 is implicated in nuclear translocation. tandfonline.com

Upon binding of an agonist like this compound, a conformational change occurs in the GR, leading to the dissociation of certain chaperone proteins from the complex. uio.noumich.edunih.gov This dissociation is a necessary step for the activated GR to translocate into the nucleus and interact with DNA. nih.gov Studies have shown that ligand binding, including by GR agonists, triggers the release of heat shock proteins from the GR complex. umich.edu

The interaction with chaperone proteins is dynamic and plays a crucial role in regulating the availability and activity of the GR. researchgate.net The specific composition of the chaperone complex can influence the receptor's subcellular localization and its transcriptional activity. researchgate.net While this compound binding facilitates the release of some chaperones, certain interactions, such as with Hsp90, may persist during the translocation process and even within the nucleus. uio.noannualreviews.org

The influence of this compound on the interaction with specific chaperone proteins like Hsp62 has also been investigated, with findings suggesting that GR agonists like this compound may not induce the dissociation of certain chaperones from aporeceptor complexes in vitro. escholarship.org

Mechanisms of Action at the Subcellular Level

Genomic Mechanisms and Transcriptional Regulation

Genomic actions of glucocorticoids, including those mediated by RU28362, typically involve the activated GR translocating to the nucleus and modulating gene transcription. These effects are generally slower in onset but can be long-lasting nih.govresearchgate.net.

Modulation of Gene Expression (mRNA Levels)

This compound has been shown to modulate the mRNA levels of various genes. For instance, treatment with this compound significantly increased Bnip3 mRNA levels in primary cortical neurons after 72 hours nih.gov. This effect was concentration-dependent, with significant increases observed at 10.0 nM this compound compared to vehicle and lower concentrations nih.gov.

In adrenalectomized rats, this compound treatment for 8 days restored and even elevated neurokinin-A (NK-A) mRNA levels in certain brain regions like the olfactory tubercle, which were decreased by adrenalectomy capes.gov.br. This indicates that this compound, acting via the Type II steroid receptor (GR), can influence the expression of genes like NK-A mRNA capes.gov.br.

Studies in collecting duct cells have shown that this compound increases α-ENaC gene expression, an effect blocked by the GR antagonist RU-38486 physiology.org. This suggests a GR-dependent transcriptional regulation of α-ENaC by this compound physiology.org.

Table 1 summarizes some observed effects of this compound on gene expression:

GeneCell/Tissue TypeEffect of this compound TreatmentTimeframeSource
Bnip3 mRNAPrimary cortical neuronsIncreased72 hours nih.gov
NK-A mRNARat brain regionsRestored/Elevated8 days capes.gov.br
α-ENaC mRNACollecting duct cellsIncreasedNot specified physiology.org
PNMT mRNAAdrenalMarkedly stimulatedNot specified tandfonline.com

This compound has also been shown to markedly stimulate adrenal PNMT mRNA tandfonline.com.

Glucocorticoid Receptor-DNA Interactions

The primary mechanism of genomic action for GR, when bound to a ligand like this compound, involves translocation to the nucleus and binding to specific DNA sequences known as glucocorticoid response elements (GREs) tandfonline.com. These GREs are typically located within the regulatory regions of target genes tandfonline.comcsun.edu. The interaction between the activated GR complex and GREs can either activate or repress gene transcription tandfonline.com.

The mouse mammary tumor virus (MMTV) promoter, which contains four well-characterized GREs, has been used as a model system to study GR-mediated gene regulation. This compound has been shown to induce transcription from the MMTV promoter in a GR-mediated manner csun.edu.

GR can also influence gene expression through protein-protein interactions with other transcription factors, such as NFkB and AP1, often leading to transcriptional repression umich.edu. While the direct interaction of this compound-bound GR with these factors is not explicitly detailed in the search results, it is a known mechanism for activated GR umich.edu.

Non-Genomic Actions and Rapid Signaling Events

In addition to the classical genomic pathway, this compound and other glucocorticoids can elicit rapid, non-genomic effects that occur within minutes, a timeframe too short for de novo protein synthesis nih.govresearchgate.net. These actions are thought to be mediated by receptors located at or near the plasma membrane or through interactions with intracellular signaling molecules nih.govresearchgate.netresearchgate.net.

Activation of Kinase Signaling Pathways (e.g., ERK-MAPK)

This compound has been implicated in the modulation of kinase signaling pathways, including the ERK-MAPK pathway. Studies have shown that this compound infused into certain brain regions, like the medial prefrontal cortex, can rapidly elevate phosphorylated ERK1/2 (pERK1/2) levels in connected areas, such as the basolateral amygdala researchgate.netfrontiersin.org. This suggests that this compound can quickly influence the activity of this pathway researchgate.netfrontiersin.org.

The ERK-MAPK pathway is known to be involved in various cellular functions, including neuronal activity and plasticity researchgate.netresearchgate.net. Glucocorticoids, via GR, can facilitate the signaling of the ERK-MAPK pathway to downstream kinases, leading to changes in gene transcription nih.gov.

In collecting duct cells, the stimulatory effect of this compound on α-ENaC gene expression appears to be dependent on the activation of the p38 MAPK pathway physiology.org. Inhibition of p38 MAPK abolished the superinduction of α-ENaC expression stimulated by dexamethasone (B1670325) and cycloheximide (B1669411) in the presence of this compound physiology.org. This indicates a potential interaction between GR activation by this compound and the p38 MAPK pathway in regulating gene expression physiology.org.

Table 2 summarizes the observed effects of this compound on kinase signaling:

Pathway/KinaseCell/Tissue TypeEffect of this compound TreatmentTimeframeSource
ERK1/2 (pERK1/2)Basolateral amygdala (following mPFC infusion)Elevated rapidlyWithin minutes researchgate.netfrontiersin.org
p38 MAPKCollecting duct cellsInvolved in α-ENaC increaseNot specified physiology.org

Cellular Calcium Signaling Modulation

Glucocorticoids can influence cellular calcium signaling, and this is considered a potential mechanism for their rapid, non-genomic effects researchgate.netnih.gov. While some studies on corticosterone (B1669441) showed rapid effects on NMDA receptor-mediated Ca2+ signals that were not mimicked by this compound sakura.ne.jp, other research suggests a role for GR activation in modulating calcium currents.

In basolateral amygdala neurons, activation of GR by brief perfusion with this compound affected the current-voltage relationship for the peak total Ca2+ current amplitude researchgate.net. A rightward shift in the distribution of current amplitudes was observed after GR activation by this compound or corticosterone researchgate.net. Significant enhancement of the calcium current amplitude was recorded for certain voltage steps after treatment with this compound researchgate.net. This suggests that this compound, through GR activation, can alter calcium channel function researchgate.net.

Furthermore, studies in the prefrontal cortex have indicated that this compound, via an interaction with the β-adrenergic signaling cascade and enhanced PKA activity, impairs working memory by increasing L-type voltage-gated Ca2+ channel activity ru.nl. This highlights a potential link between this compound, GR, and calcium signaling in neuronal function ru.nl.

Biological Effects in Experimental Animal Models and in Vitro Systems

Neurobiological Systems and Neuroendocrine Regulation

Glucocorticoids play a crucial role in coordinating physiological and behavioral responses to stress by acting on the brain through MR and GR. tandfonline.comresearchgate.net These receptors, once activated, can translocate to the nucleus and influence gene transcription. tandfonline.com A balanced activity between MR and GR is considered essential for a healthy stress response pattern. researchgate.net RU28362, as a selective GR agonist, has been extensively used to elucidate the specific contributions of GR signaling in various neurobiological functions.

Hypothalamic-Pituitary-Adrenal (HPA) Axis Activity Modulation

The HPA axis is a central neuroendocrine system that regulates the stress response, culminating in the release of glucocorticoids from the adrenal glands. tandfonline.comnih.gov The HPA axis is self-regulatory, employing glucocorticoid negative feedback mechanisms to control its own activity. tandfonline.comnih.gov While the classic negative feedback is typically slow and long-lasting, rapid glucocorticoid feedback can inhibit stress-induced ACTH secretion quickly, suggesting non-transcriptional mechanisms. tandfonline.com

Studies using this compound have demonstrated its ability to modulate HPA axis activity. Administration of this compound has been shown to inhibit adrenocorticotrophic hormone (ACTH) and corticosterone (B1669441) secretion. medchemexpress.com In experimental settings, this compound blunted stress-induced ACTH secretion in rats. tandfonline.com This effect suggests that activation of GR contributes to the negative feedback regulation of the HPA axis. tandfonline.comtandfonline.com

Data illustrating the effect of this compound on stress-induced ACTH secretion:

Treatment GroupStress ConditionACTH Concentration (relative to control)Citation
VehicleRestraint StressElevated tandfonline.com
This compound (various doses)Restraint StressBlunted tandfonline.com

This compound has also been shown to selectively suppress the stress-induced increase in pro-opiomelanocortin (POMC) hnRNA in the anterior pituitary gland, further highlighting its role in modulating HPA axis at the pituitary level. medchemexpress.com

Cognitive Processes: Memory and Learning (e.g., Spatial Memory Retrieval)

Glucocorticoids are known modulators of memory processes, influencing acquisition, consolidation, and retrieval. researchgate.netwisc.edu The effects of glucocorticoids on memory can be adaptive or maladaptive depending on the timing and context of exposure. researchgate.net Research utilizing this compound has provided insights into the specific role of GR in these cognitive functions.

Studies have investigated the impact of this compound on memory consolidation and retrieval, particularly in tasks dependent on brain regions rich in corticosteroid receptors like the hippocampus. researchgate.netwisc.edu For instance, post-training infusions of this compound into the dorsal hippocampus have been shown to enhance retention in inhibitory avoidance tasks in rats. wisc.edu Conversely, administration of this compound into the hippocampus shortly before testing can impair the retrieval of spatial memory in tasks like the water maze. wisc.edunih.govcapes.gov.br This suggests that GR activation in the hippocampus can have opposing effects on memory depending on whether it occurs during consolidation or retrieval phases. wisc.edunih.govjneurosci.org

The effects of this compound on memory retrieval appear to be dependent on activity in other brain regions, such as the basolateral amygdala (BLA). nih.govcapes.gov.br Lesions of the BLA or blockade of β-adrenoceptors in the BLA have been shown to prevent the memory retrieval impairment induced by intrahippocampal infusions of this compound. nih.govcapes.gov.brjneurosci.org This indicates a critical interaction between hippocampal GR activation and amygdala activity in modulating memory retrieval. nih.govjneurosci.org

This compound has also been used to study working memory. Infusions of this compound into the medial prefrontal cortex (mPFC) have been shown to impair working memory performance in rats, an effect that was blocked by lesions of the BLA. jneurosci.org

Data on the effect of intrahippocampal this compound on spatial memory retrieval:

Treatment Group (Intrahippocampal)Retention Test TimingSpatial Memory Retrieval Performance (e.g., time in target quadrant)Citation
Vehicle24 hours post-trainingIntact capes.gov.br
This compound (5 or 15 ng)24 hours post-trainingImpaired (dose-dependent) capes.gov.br

Furthermore, this compound has been utilized to investigate the reconsolidation of drug-related memories. In studies using a conditioned place preference (CPP) procedure in rats, injections of this compound into the BLA mimicked the effect of stress in blocking the reconsolidation of morphine-related memory. jneurosci.orgnih.govresearchgate.net This effect was specific to the BLA and not observed with injections into the central amygdala (CeA). jneurosci.orgnih.gov

Stress Response and Adaptive Behaviors

Glucocorticoids are integral to the body's response to stress, influencing a range of physiological and behavioral adaptations. tandfonline.comresearchgate.net this compound, by selectively activating GR, has helped dissect the GR-mediated contributions to stress responses and adaptive behaviors.

Administration of this compound to adrenalectomized (ADX) rats restored the immobility response in the forced swim test, a behavioral paradigm used to assess coping strategies. tandfonline.com This restoration was blocked by co-administration of a GR antagonist, confirming the involvement of GR in this adaptive behavioral response. tandfonline.com

Glucocorticoids, acting via GR, are also implicated in regulating feeding behavior and body weight. nih.govmedkoo.com this compound has been reported to promote a catabolic effect associated with reduced food intake and inhibition of growth in rats. medkoo.com

Neuronal Plasticity and Neuroadaptation

Neuronal plasticity, the ability of the brain to change and adapt, is fundamental to learning and memory and is influenced by stress and glucocorticoids. researchgate.netphysiology.orgphysiology.org this compound has been used in studies examining the role of GR in modulating synaptic plasticity and neuroadaptation.

In the hippocampus, glucocorticoids have been shown to affect synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD). researchgate.netphysiology.orgnih.gov Studies have indicated a complex relationship between corticosteroid levels and synaptic plasticity. physiology.orgnih.gov Administration of the GR agonist this compound has been found to prevent the induction of LTP and, in some cases, lead to LTD. physiology.orgnih.gov This suggests that GR activation can suppress certain forms of synaptic potentiation. physiology.orgnih.gov

The effects of this compound on synaptic plasticity in the dentate gyrus (DG) of the hippocampus appear to be in contrast to those mediated by MR activation. researchgate.netnih.gov While aldosterone (B195564), an MR agonist, enhanced synaptic plasticity in ADX rats, this compound suppressed it. researchgate.netnih.gov

This compound has also been used in studies investigating neurogenesis, the process of generating new neurons. Glucocorticoids can influence neurogenesis in the hippocampus. physiology.orgresearchgate.netfrontiersin.org Treatment with this compound at doses that occupy GR has been shown to prevent both adrenalectomy-induced cell death and cell birth in the hippocampus, suggesting that GR activation plays a role in regulating hippocampal neurogenesis. physiology.orgresearchgate.net

Receptor Distribution and Function in Specific Brain Regions (e.g., Hippocampus, Prefrontal Cortex, Amygdala)

MR and GR are differentially distributed throughout the brain, with significant overlap in limbic structures such as the hippocampus, amygdala, and prefrontal cortex. tandfonline.comresearchgate.netoup.comresearchgate.net These regions are critical for processing stress, emotion, and cognition. researchgate.netresearchgate.net this compound, as a selective GR agonist, has been instrumental in characterizing GR binding and function in these areas.

The hippocampus has a high density of both MR and GR. tandfonline.comwisc.eduoup.com Studies using 3H-RU28362 binding have characterized the presence and density of GR in the hippocampus. nih.govjneurosci.orgbioscientifica.com In the rat brain, GR is ubiquitously expressed but shows high concentrations in the hippocampus, prefrontal cortex, and amygdala. tandfonline.comoup.com

The prefrontal cortex, particularly the medial prefrontal cortex (mPFC), also contains a high density of GR. researchgate.netresearchgate.netjneurosci.org Receptor binding studies in the rat mPFC revealed high-affinity binding for 3H-RU28362, indicating a substantial density of GR sites. jneurosci.org The mPFC is considered a target site for the negative feedback effects of glucocorticoids on stress-induced HPA activity. jneurosci.org

The amygdala, particularly the basolateral amygdala (BLA), is another key region expressing GR. researchgate.netjneurosci.orgoup.comnih.gov Infusions of this compound into the BLA have been shown to enhance memory storage, highlighting the functional significance of GR in this region for memory processes. nih.gov The effects of GR activation in the BLA are important for modulating stress and drug-related memories. jneurosci.orgnih.gov

Data on corticosteroid receptor binding in the rat medial prefrontal cortex:

Receptor TypeLigandAffinity (Kd)Capacity (Bmax)Citation
Mineralocorticoid (MR)3H-aldosterone~1 nM42.9 ± 3 fmol/mg protein jneurosci.org
Glucocorticoid (GR)3H-RU283620.5-1.0 nM183.2 ± 22 fmol/mg protein jneurosci.org

These studies on receptor distribution and function using this compound underscore the importance of GR signaling in specific brain regions involved in stress, emotion, and cognition. researchgate.netoup.comresearchgate.net

Sensory System Receptor Localization and Effects (e.g., Olfactory Mucosa, Inner Ear)

While the primary focus of this compound research is on the brain, studies have also explored the presence and potential function of GR in sensory systems.

Glucocorticoid receptors have been identified in the olfactory mucosa. researchgate.netnih.gov Studies using this compound binding have demonstrated significant binding in the olfactory mucosa of guinea pigs, suggesting that this tissue is a target site for glucocorticoid action. researchgate.netnih.gov The presence of GR in the olfactory mucosa indicates potential physiological or pathophysiological effects of glucocorticoids on olfaction. researchgate.net

Furthermore, glucocorticoid receptors have also been found in the mammalian inner ear, with studies utilizing this compound to investigate their presence. scispace.com The localization of GR in the inner ear suggests a potential role for glucocorticoids in auditory or vestibular function. scispace.com

The presence of GR in these sensory tissues, as revealed through studies with this compound, points to a broader influence of glucocorticoids beyond the central nervous system, potentially modulating sensory perception and processing.

Neurotransmitter System Interactions (e.g., Serotonin (B10506) Regulation of GR)

Studies have explored the interaction between corticosteroid receptors, including the GR which is activated by this compound, and neurotransmitter systems like the serotonergic system. Corticosteroids bind to two main receptors in the brain: the mineralocorticoid receptor (MR) and the glucocorticoid receptor (GR) uu.nl. These receptors are ligand-dependent transcription factors that regulate gene expression physiology.orgjneurosci.org. While GR is widely distributed throughout the brain, MR is predominantly found in limbic areas such as the hippocampus and amygdala uu.nl.

Research indicates complex interactions between serotonin (5-hydroxytryptamine, 5-HT) and corticosteroid receptors. For instance, inhibition of serotonin synthesis has been shown to increase the number of hippocampal MR-binding sites, an effect dependent on the decrease in 5-HT levels karger.com. This suggests that serotonin may inhibit hippocampal MR synthesis karger.com.

Regarding GR, studies using this compound have provided insights. Application of the GR ligand this compound did not affect serotonin-induced hyperpolarizations in rat hippocampal CA1 neurons jneurosci.org. This contrasts with the MR agonist aldosterone, which decreased 5-HT-induced hyperpolarizations jneurosci.org. These findings suggest that MR and GR may have distinct roles in modulating serotonin's effects on neuronal excitability, with MR activation potentially enhancing cellular activity and GR-mediated effects possibly involved in suppressing excitability raised by stress-related input jneurosci.org.

Furthermore, studies investigating the rapid effects of glucocorticoids on neuronal function suggest that some effects may occur through modulation of neurotransmitter systems nih.gov. While some evidence supports a form of GR being involved in rapid, non-genomic effects, particularly in the immune system, direct effects on ion channels or membranes are also hypothesized nih.gov.

Immunological System Modulation

Glucocorticoids are well-known for their profound effects on the immune system, mediated largely through the GR wikipedia.orgoup.comnih.gov. This compound, as a GR agonist, has been used to investigate these effects in experimental settings.

Immune Cell Distribution and Subpopulation Dynamics

Acute stress and the resulting increase in glucocorticoids can induce a rapid redistribution of immune cells among different body compartments nih.govresearchgate.netubitweb.de. This redistribution is considered a fundamental survival response that may direct leukocyte subpopulations to specific target organs nih.govresearchgate.net. Rapid administration of corticosterone or this compound to adrenalectomized animals has been shown to induce changes in leukocyte distribution wikipedia.org.

Studies in rats have demonstrated that acute stress leads to an early increase in neutrophils, lymphocytes, helper T cells (Th), cytolytic T cells (CTL), and B cells in the blood, followed by a decrease or trafficking out of the blood for most cell types, except neutrophils nih.gov. Corticosterone has been shown to decrease monocyte, lymphocyte, Th, CTL, and B cell numbers in the blood nih.gov.

The effects on immune cell distribution are likely mediated by changes in adhesion molecules on leukocytes and/or endothelial cells ubitweb.de. Specific leukocyte subpopulations may be selectively retained in compartments where they encounter a stress- or glucocorticoid-induced "adhesion match" ubitweb.de. The absolute number of specific blood leukocyte subpopulations can be significantly affected by the concentrations of hormones like epinephrine, norepinephrine, and corticosterone ubitweb.de.

Long-term in vivo administration of corticosterone has been shown to reduce spleen weight and alter the cellular composition of the spleen, affecting the content of B cells, T cells, and CD4+ and CD8+ cells oup.com.

Lymphocyte Proliferation and Activation

Glucocorticoids generally have immunosuppressive effects, including the inhibition of lymphocyte proliferation wikipedia.orgresearchgate.net. Studies using this compound have contributed to understanding these effects.

When rat splenocytes were preincubated with high concentrations of corticosterone or this compound, followed by exposure to a T-cell mitogen, a time- and dose-dependent inhibition of lymphocyte mitogenesis was observed researchgate.netcapes.gov.br. This inhibitory effect could be blocked by the glucocorticoid antagonist RU 486 researchgate.netcapes.gov.br.

However, the effects of corticosteroids on lymphocyte proliferation can be complex and depend on concentration and exposure time researchgate.netcapes.gov.br. Low physiological concentrations of corticosterone and aldosterone have shown stimulatory properties on mitogenesis of splenic lymphocytes from adrenalectomized rats under certain conditions researchgate.netcapes.gov.br. These effects were evident in the presence of a GR antagonist and persisted after short corticosteroid preexposure times researchgate.netcapes.gov.br. In contrast, prolonged preincubation with high concentrations of corticosteroids, including this compound, resulted in the well-known immunosuppressive action researchgate.netcapes.gov.br. This suggests that distinct MR- and GR-mediated effects may underlie these differential actions on splenic lymphocyte proliferation researchgate.net.

In Graves' orbital fibroblasts, this compound, like hydrocortisone, inhibited cytokine-stimulated proliferation nih.gov.

Modulation of Inflammatory Responses

Glucocorticoids are potent anti-inflammatory agents wikipedia.orgoup.comnih.gov. Their anti-inflammatory effects are mediated through various mechanisms, including the inhibition of pro-inflammatory factors nih.gov. This compound has been used to investigate the GR-mediated aspects of inflammation modulation.

Glucocorticoids prevent the release of substances in the body that cause inflammation wikipedia.org. They can weaken the activity of the immune system and prevent the proliferation of T-cells wikipedia.org.

Studies have shown that glucocorticoids can inhibit the gene expression of pro-inflammatory factors such as interleukin-1 (IL-1), IL-2, tumor necrosis factor-α (TNF-α), and interferon γ (IFN-γ) nih.gov. This compound, as a GR agonist, has been used in studies examining the modulation of inflammatory mediators. For instance, this compound was used in a study investigating the production of follistatin in porcine endothelial cells, which is differentially regulated by bacterial compounds and synthetic glucocorticoids bioscientifica.com.

In experimental models of acute lung injury, glucocorticoid or mineralocorticoid receptor blockade by this compound and spironolactone (B1682167), respectively, did not exacerbate or reduce the level of injury in adrenal-intact or adrenalectomized animals plos.org. This suggested that adrenergic receptor engagement, rather than cortical mineralocorticoid or glucocorticoid receptor engagement, affected the inflammatory response in adrenalectomized animals in that specific model plos.org.

Proinflammatory cytokines, such as IL-1α, can directly modulate the capacity of glucocorticoids to transmit signals and induce GR resistance in certain cell types oup.com. This suggests a feedback loop where the immune system can influence HPA axis activity oup.com.

Metabolic and Endocrine Systems Beyond HPA Axis

While glucocorticoids are intrinsically linked to the HPA axis and its regulation, they also exert significant effects on metabolic and other endocrine systems. This compound has been utilized to probe GR-mediated actions in these areas.

Regulation of Glucose and Lipid Metabolism

Glucocorticoids play a crucial role in regulating glucose and lipid metabolism wikipedia.orgigbzpan.pl. Cortisol, an endogenous glucocorticoid, promotes gluconeogenesis and glycogenolysis in the liver, increasing blood glucose levels wikipedia.org. It also reduces glucose uptake in muscle and adipose tissue and increases the breakdown of fats (lipolysis) wikipedia.org.

The effects of cortisol on lipid metabolism are complex; while acute increases promote lipolysis, chronic elevated levels can lead to lipogenesis, potentially due to the stimulation of insulin (B600854) release by raised blood glucose wikipedia.org.

Studies using this compound have investigated the role of GR in metabolic processes. For example, this compound has been used in studies examining the differentiation of cells into adipocytes. Initial studies indicated that this compound, similar to aldosterone and dexamethasone (B1670325), could induce the differentiation of 3T3-L1 cells into fat cells oup.com. This effect appeared to be mediated through a pathway that does not involve the mineralocorticoid receptor, as the aldosterone antagonist ZK91587 did not inhibit differentiation induced by this compound oup.com.

Transcriptomic analysis in mice after corticosterone administration, which activates GR, indicates effects on genes related to lipid, glycogen, and iron metabolism igbzpan.pl.

The regulation of cation transport in the colon via GR has also been investigated using synthetic steroids like dexamethasone and this compound physiology.org. Studies in adrenalectomized rats showed that colonic Na+-K+-ATPase activity and electrolyte movement were lower than in intact animals and could be restored by administration of low doses of dexamethasone or RU26988, but not by physiological doses of aldosterone physiology.org.

Table 1: Summary of this compound Effects

System/ProcessObserved Effect of this compound (or GR Activation)Experimental Model/SystemCitation
Neurotransmitter System (Serotonin)No significant effect on 5-HT-induced hyperpolarizationsRat hippocampal CA1 neurons (in vitro) jneurosci.org
Immune Cell DistributionInduced changes in leukocyte distribution (in adrenalectomized animals)Experimental animals wikipedia.org
Lymphocyte ProliferationInhibited mitogenesis (at high concentrations, prolonged exposure)Rat splenocytes (in vitro) researchgate.netcapes.gov.br
Lymphocyte ProliferationNo stimulatory effect on mitogenesis (under conditions where low CORT/aldosterone were stimulatory)ADX rat splenic lymphocytes (in vitro, with RU486) researchgate.netcapes.gov.br
Fibroblast ProliferationInhibited cytokine-stimulated proliferationGraves' orbital fibroblasts (in vitro) nih.gov
Inflammatory ResponsesUsed in studies examining regulation of follistatin production; Did not exacerbate/reduce injury in one modelPorcine endothelial cells (in vitro), Acute lung injury model bioscientifica.complos.org
Lipid MetabolismInduced differentiation of 3T3-L1 cells into adipocytesMouse 3T3-L1 cells (in vitro) oup.com
Electrolyte TransportRegulated cation transport via GRColon (experimental animals) physiology.org

Renal and Gastrointestinal Ion Transport Regulation

Studies employing this compound have demonstrated its influence on ion transport mechanisms within both renal and gastrointestinal systems, primarily through its interaction with the glucocorticoid receptor.

In the gastrointestinal tract, this compound has been shown to regulate cation transport in the colon via the glucocorticoid receptor. Investigations in the rat distal colon indicated that this compound stimulates electroneutral Na-Cl absorption. plos.org However, under the conditions studied, it did not appear to affect K+ transport. plos.org Further research in the rat proximal colon demonstrated that infusion of this compound led to a significant increase in net Na+ and Cl- absorption. physiology.org These findings suggest a role for GR-mediated pathways in modulating intestinal salt absorption.

Within the renal system, studies using cultured primary cultures of rabbit cortical collecting duct (CCD) cells have explored the direct epithelial effects of this compound on renal ion transport. physiology.org In these in vitro systems, this compound significantly increased transepithelial potential difference (PD) and short-circuit current (SCC). physiology.org This effect is indicative of enhanced Na+ reabsorption and K+ secretion. physiology.org The observed effects of this compound were found to be mediated by glucocorticoid receptors, as they were completely prevented by a GR antagonist but not by a mineralocorticoid receptor antagonist. physiology.org Both aldosterone and this compound similarly increased the bath-to-lumen concentration ratio of Na+ while lowering that of K+, and significantly enhanced the number of Na+-K+-ATPase units, suggesting a potential overlap in the genes regulated by glucocorticoids and mineralocorticoids in these cells. physiology.org

Furthermore, this compound has been shown to induce the expression of sgk mRNA in cultured rabbit CCD cells and in a mouse CCD cell line. nih.gov Sgk is an immediate-early gene induced by aldosterone in mineralocorticoid target cells and is implicated in the regulation of the epithelial sodium channel (ENaC), highlighting a mechanism through which this compound may influence sodium transport. nih.gov Additionally, this compound upregulated the messenger RNA levels of channel-inducing factor (CHIF) in the rat distal colon, a factor potentially involved in ion transport. oup.com

Data from studies on ion transport regulation by this compound:

SystemModel/SystemEffect of this compoundReceptor Mediated ByKey Findings
GastrointestinalRat Distal Colon (in vivo)Stimulates electroneutral Na-Cl absorptionGRNo apparent effect on K+ transport. plos.org
GastrointestinalRat Proximal Colon (in vivo)Increased net Na+ and Cl- absorptionGRIncreased Na+ and Cl- absorption. physiology.org
RenalRabbit CCD cells (in vitro)Increased PD and SCC, enhanced Na+ reabsorption and K+ secretionGRIncreased Na+-K+-ATPase units; effects blocked by GR antagonist. physiology.org
RenalRabbit CCD/Mouse CCD cell lineInduced sgk mRNA expressionGRSgk is involved in ENaC regulation. nih.gov
GastrointestinalRat Distal Colon (in vivo)Upregulated CHIF mRNA levelsNot specifiedCHIF is a potential ion transport regulator. oup.com

Influence on Growth and Developmental Processes

Experimental studies have also investigated the impact of this compound on growth and developmental processes, revealing inhibitory and modulatory effects in specific contexts.

In studies using genetically obese Zucker rats, administration of this compound promoted a significant catabolic effect. nih.govmedkoo.com This effect was associated with reduced food intake and the abolition of growth in these animals. nih.govmedkoo.com Beyond systemic growth, this compound also influenced tissue development. It was observed to attenuate developmental increases in antioxidant enzyme activities in the lung and alter the growth of the lung tissue in obese Zucker rats. nih.gov Furthermore, this compound treatment led to an increase in disaturated phosphatidylcholine (PC) concentrations and altered the molecular composition of total pulmonary PC in these rats, indicating an effect on lung maturation processes. nih.gov

Investigations into the developing nervous system have also utilized this compound. Studies examining postnatal development in the rat hippocampus showed that the binding capacity for [3H]-RU28362, indicative of glucocorticoid receptor presence, increased during the second and third weeks of life, following a pattern similar to that of dexamethasone binding. nih.gov This suggests a developmental regulation of GR expression in this brain region. Glucocorticoids, acting through GR, are known to influence neuronal proliferation, cell death, and differentiation in the immature nervous system, and this compound, as a GR agonist, has been used to probe these effects. uio.no For instance, this compound was found to influence cell death in the dentate gyrus of adult rats following adrenalectomy. princeton.edu

Research Methodologies Employing Ru28362

In Vitro Experimental Paradigms

Cell Culture Systems

RU28362 is frequently employed in a variety of cell culture systems to study glucocorticoid receptor-mediated effects at the cellular level. These systems include primary neuronal cultures, pituitary cell lines, epithelial cell models, and lymphocyte cultures.

In primary cortical neurons, treatment with this compound has been shown to increase Bnip3 mRNA levels after 72 hours, suggesting a role for glucocorticoid receptor activation in the expression of this pro-apoptotic gene in developing neurons. nih.gov This effect was significant at concentrations of 10.0 nM. nih.gov this compound also exacerbated the increase in Bnip3 mRNA levels induced by hypoxia in primary cortical neurons, with a significant increase observed at concentrations of 0.1, 1.0, and 10 nM. nih.gov

Studies using pituitary cell lines, such as AtT20 cells, have demonstrated that this compound can inhibit corticotropin-releasing hormone (CRH)-stimulated ACTH release in a dose-dependent manner. nih.gov This inhibition was found to be blocked by an L-type Ca²⁺ channel antagonist, indicating a potential mechanism involving calcium channels. nih.gov

In arterial smooth muscle cell membranes, treatment with this compound resulted in an increase in the maximum binding sites for [³H]dihydroalprenolol, a ligand for beta-adrenergic receptors. ahajournals.org This suggests that this compound can modulate the number of these receptors in these cells. ahajournals.org

This compound has also been used in C6 glioma cells, where it was found to mimic the effect of dexamethasone (B1670325) in enhancing serum deprivation-induced necrotic cell death. researchgate.net This effect was prevented by a glucocorticoid receptor antagonist, confirming the involvement of the glucocorticoid receptor. researchgate.net

Radioligand Binding Assays and Scatchard Analysis

Radioligand binding assays, often coupled with Scatchard analysis, are fundamental techniques used to characterize the binding properties of this compound to the glucocorticoid receptor. These assays provide information on binding affinity (Kd) and receptor capacity (Bmax).

This compound exhibits a high affinity for the glucocorticoid receptor. In adrenalectomized dog hippocampal cytosol, [³H]this compound binding studies revealed a Kd of 0.39 nM and a Bmax of 120 fmol/mg protein. oup.com Scatchard analysis of saturation experiments with [³H]this compound in dispersed hippocampal cell cultures yielded a Bmax of 107.5 ± 14 fmol/mg protein and a Kd of 0.8 ± 0.1 nM. jneurosci.org These Kd values are consistent with those reported in studies using whole hippocampus. jneurosci.org

In competitive binding assays, this compound is used to displace radiolabeled ligands from corticosteroid receptors to determine its relative binding affinity compared to other steroids. For the glucocorticoid receptor, using [³H]corticosterone, the rank order of binding affinity was reported as this compound > dexamethasone ≥ corticosterone (B1669441) > cortisol > progesterone (B1679170) > aldosterone (B195564) ≥ deoxycorticosterone >> spironolactone (B1682167), testo this compound has also been used in studies examining nuclear binding sites. In small intestinal epithelial cells incubated with [³H]corticosterone, nuclear binding was not displaced by this compound, suggesting that [³H]corticosterone was binding to a site distinct from the glucocorticoid receptor and mineralocorticoid receptor. nih.gov

Data from a study on arterial smooth muscle cell membranes illustrates the use of Scatchard analysis with this compound. ahajournals.org

TreatmentBmax (fmol/mg membrane protein)Kd (nM)r
Control63.40.33-0.99
This compound (10⁻⁶ M)151.60.32-0.98
This data shows that this compound treatment increased the maximum binding capacity (Bmax) of [³H]dihydroalprenolol without significantly altering the affinity (Kd). ahajournals.org

Gene Expression Quantification

This compound is utilized to investigate the transcriptional regulation of genes mediated by the glucocorticoid receptor. Techniques such as RT-PCR, in situ hybridization, and mRNA quantification are employed for this purpose.

Quantitative real-time RT-PCR has been used to measure the effects of this compound on gene expression. In primary cortical neurons, this compound treatment significantly increased Bnip3 mRNA levels after 72 hours. nih.gov This increase was dose-dependent. nih.gov

Studies in the pituitary gland of rats have used quantitative real-time polymerase chain reaction to examine the effects of this compound on stress-induced gene expression, including pro-opiomelanocortin (POMC) hnRNA, c-fos mRNA, and zif268 mRNA. this compound selectively suppressed the stress-induced increase in POMC hnRNA in the anterior pituitary gland. This rapid inhibition of POMC hnRNA appeared to be a direct, glucocorticoid receptor-mediated suppression of POMC gene expression. While this compound did not immediately suppress stress-induced c-fos and zif268 mRNA expression, a delayed effect was observed after a longer pretreatment interval.

mRNA quantification techniques, such as competitive PCR and in situ hybridization, have been used in studies involving corticosteroid regulation of gene expression. While these studies may not directly use this compound, they represent the methodologies employed in which this compound could be applied to specifically investigate glucocorticoid receptor-mediated effects on mRNA levels. For example, in situ hybridization is used to localize the expression of a particular gene within a tissue or cell type. thermofisher.com

Biochemical Assays

Biochemical assays are used to assess the impact of this compound on protein expression and enzyme activity, providing insights into the downstream effects of glucocorticoid receptor activation.

Immunoblotting (Western blot) is a common technique used to quantify protein expression levels. nih.gov, bio-rad.com While specific examples of this compound directly influencing enzyme activity were not prominently found in the provided snippets, the methodology of enzyme assays is relevant. genscript.com, wikipedia.org Enzyme assays measure enzymatic activity, which can be influenced by changes in protein expression or direct modulation by a compound like this compound. wikipedia.org

For instance, studies investigating 11beta-hydroxysteroid dehydrogenase (11betaHSD) activity and protein expression utilize techniques like Western blot. researchgate.net Given that this compound is a steroid, it could potentially interact with or influence enzymes involved in steroid metabolism or signaling pathways.

Electrophysiological Recordings

Electrophysiological recordings are used to measure electrical properties of cells and tissues, such as transepithelial potential difference and short-circuit current. These techniques can reveal how this compound, by activating the glucocorticoid receptor, influences ion transport and epithelial function.

While the provided snippets discuss electrophysiological recordings like transepithelial potential difference (PD) and short-circuit current (Isc) in the context of epithelial transport and the effects of other substances like aldosterone and amiloride, they establish the methodology used in studies where this compound could be applied. researchgate.net, abdominalkey.com, nih.gov, nih.gov, physiology.org For example, short-circuit current measurements are used to represent net transport of ions across an epithelium. abdominalkey.com, nih.gov Transepithelial potential difference is also a key measurement in these studies. researchgate.net, abdominalkey.com

Studies have shown that aldosterone can induce electrogenic Na⁺ absorption in rat distal colon, which is paralleled by an increase in surface epithelial conductance. physiology.org Given that this compound is a selective GR agonist and the mineralocorticoid receptor (MR) and GR can interact and influence ion transport, this compound could be used in similar electrophysiological studies to dissect the specific contribution of GR activation to these processes.

Cell Proliferation and Viability Assays

Cell proliferation and viability assays are used to assess the effects of this compound on cell growth, survival, and death.

In primary cortical neurons, while this compound increased Bnip3 mRNA levels, a pro-apoptotic gene, the corresponding decreases in cell survival were minimal in normoxic conditions. nih.gov However, in C6 glioma cells, this compound was found to enhance serum deprivation-induced necrotic cell death, mimicking the effect of dexamethasone. researchgate.net This effect on cell viability was dependent on glucocorticoid receptor activation. researchgate.net

Studies on neuronal proliferation and cell death in the immature nervous system have shown that glucocorticoids can induce apoptotic death and reduce proliferation in certain neuronal populations. uio.no this compound, as a selective GR agonist, is a suitable tool to investigate the specific involvement of the glucocorticoid receptor in these processes using cell proliferation and viability assays.

In Vivo Animal Research Models

In vivo studies utilizing animal models, primarily rodents, are a major area where this compound is employed. These studies leverage the selective GR agonism of this compound to dissect the specific contributions of GR activation to various physiological and behavioral outcomes.

Adrenalectomy and Hormone Replacement Studies

Adrenalectomy (ADX), the surgical removal of the adrenal glands, eliminates the primary source of endogenous corticosteroids, such as corticosterone in rodents. tandfonline.comadrenal.com This creates a state of corticosteroid deficiency, allowing researchers to study the effects of selective hormone replacement. This compound is frequently used in ADX animals to selectively activate GRs in the absence of endogenous ligands that would also activate MRs. tandfonline.comnih.govnih.gov

Studies involving ADX and subsequent treatment with this compound have demonstrated the sufficiency of GR activation in maintaining basal ACTH levels, preventing the increase in morning basal plasma ACTH levels that typically occurs after adrenalectomy. tandfonline.comnih.gov This indicates that activation of neural type II receptors (GRs) is sufficient for this specific aspect of hypothalamic-pituitary-adrenal (HPA) axis regulation. tandfonline.comnih.gov Furthermore, research has shown that this compound can reverse the ADX-induced increase in GR mRNA expression in certain hippocampal subfields, highlighting the autoregulation of GR expression by its specific ligand. oup.com In the context of behavioral studies, this compound administration to ADX rats has been shown to reinstate behavioral immobility in the forced swim test, a response that is reduced after adrenalectomy, further implicating the role of GRs in this behavior. nih.govtandfonline.com

Stereotaxic Drug Delivery (e.g., Intracerebral Infusions)

Stereotaxic surgery allows for the precise delivery of substances, including pharmacological compounds like this compound, into specific brain regions. This technique is crucial for investigating the localized effects of GR activation within neural circuits.

Intracerebral infusions of this compound into various brain areas, such as the hippocampus, medial prefrontal cortex (mPFC), and basolateral amygdala (BLA), have been used to study its effects on memory and other cognitive functions. pnas.orgpnas.orgnih.govpnas.orgjneurosci.orgfrontiersin.org For example, infusions of this compound into the mPFC have been shown to impair working memory while enhancing memory consolidation. pnas.org Studies involving infusions into the hippocampus have demonstrated that this compound can impair spatial memory retrieval, and this effect can be dependent on interactions with other brain regions like the BLA. pnas.orgnih.govjneurosci.org The use of stereotaxic delivery allows researchers to isolate the effects of GR activation in a particular brain area, providing insights into the neural substrates underlying glucocorticoid modulation of behavior. pnas.orgpnas.orgnih.govpnas.orgjneurosci.orgfrontiersin.org

Behavioral Assays in Rodents (e.g., Spatial Memory Tasks, Forced Swim Test)

This compound is frequently employed in conjunction with various behavioral assays in rodents to assess the impact of selective GR activation on behavior. These assays are designed to probe different aspects of cognitive function, emotionality, and stress coping.

Spatial memory tasks, such as the Morris water maze and Y-maze, are used to evaluate learning and memory processes dependent on the hippocampus and other brain regions. pnas.orgnih.govjneurosci.orgnyu.edu Studies using this compound in these tasks have revealed the involvement of hippocampal GRs in spatial memory retrieval. pnas.orgnih.govjneurosci.org The forced swim test (FST) is a behavioral assay used to assess coping strategies in response to inescapable stress, often interpreted in the context of antidepressant potential or behavioral despair, though its interpretation as a direct model of depression is debated. nih.govresearchgate.netnih.gov As mentioned earlier, this compound administration can influence immobility in the FST, particularly in ADX animals, suggesting a role for GRs in this stress-coping behavior. nih.govtandfonline.com Other behavioral paradigms, including those assessing anxiety-like behavior such as the open field test or elevated plus maze, may also utilize this compound to explore the contribution of GR signaling to emotional responses. frontiersin.orgbiorxiv.org

Tissue-Specific Receptor Knockout Models

The development of genetically modified animal models, specifically those with tissue-specific knockout of the glucocorticoid receptor, provides a powerful tool to understand the necessity of GR signaling in particular cell types or tissues. Combining these models with this compound administration can help delineate the functions of GRs in specific locations.

Studies using mice with tissue-specific knockout of the GR in the distal nephron have investigated the role of GRs in this region in the development of hypertension. nih.gov While these models have revealed complexities in the contribution of distal nephron GRs to blood pressure regulation, they exemplify how tissue-specific knockout models, potentially combined with selective agonists like this compound, can help pinpoint the physiological roles of GRs in different tissues. nih.govmdpi.com Furthermore, brain-specific GR knockout mice have been used to study the involvement of GRs in rapid, non-genomic effects of corticosteroids on hippocampal glutamate (B1630785) transmission, demonstrating that these specific rapid effects are not mediated by the GR. pnas.org

Physiological Monitoring (e.g., ACTH Levels, Blood Pressure, Circulating Corticosterone)

Monitoring physiological parameters is an integral part of research involving this compound. By measuring factors such as ACTH levels, blood pressure, and circulating corticosterone, researchers can assess the systemic effects of this compound administration and its impact on the HPA axis and other physiological systems.

As discussed in the context of adrenalectomy studies, this compound has been shown to prevent the ADX-induced increase in ACTH levels, demonstrating its negative feedback effect on the pituitary. tandfonline.comnih.gov While this compound is a selective GR agonist and does not directly mimic the effects of mineralocorticoids on electrolyte balance, studies have explored its influence on blood pressure, particularly in the context of glucocorticoid-induced hypertension models and tissue-specific GR knockouts. nih.gov Monitoring circulating corticosterone levels after this compound administration can also be important to confirm that the observed effects are due to the exogenous agonist and not alterations in endogenous corticosteroid production, although studies have indicated that local infusions of this compound may not alter systemic corticosterone levels. nih.govjneurosci.org

Advanced Molecular and Structural Approaches

Beyond in vivo studies, this compound is also utilized in advanced molecular and structural research to understand the mechanisms of GR action at a finer level.

Chromatin Immunoprecipitation (ChIP-seq)

Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful technique used to identify the binding sites of proteins, such as transcription factors, on a genome-wide scale. In the context of this compound research, ChIP-seq has been employed to map the genomic binding sites of the glucocorticoid receptor upon activation by this selective agonist.

Studies utilizing ChIP-seq with this compound or other GR agonists in adrenalectomized (ADX) animals have revealed distinct sets of genomic binding sites for MR and GR in tissues like the hippocampus tandfonline.comnih.gov. For instance, comparing GR ChIP-seq data with MR ChIP-seq data from the same samples identified MR-exclusive sites, GR-exclusive sites, and overlapping MR-GR binding sites tandfonline.comnih.gov. These studies indicate that while both receptors can bind to Glucocorticoid Response Elements (GREs), there are unique binding profiles depending on the receptor and potentially the physiological state tandfonline.comnih.gov. ChIP-seq has shown that GR binding sites (GBSs) can be located within genes or at varying distances upstream or downstream of genes oup.com. The GR cistrome, the complete set of genomic regions regulated by GR, is highly cell-type specific, as revealed by ChIP-seq researchgate.net.

This compound, as a selective GR agonist, is used in ChIP-seq studies to specifically investigate the genomic targets of GR activation without confounding effects from MR activation. This helps in understanding how GR, upon binding to ligands like this compound, interacts with chromatin to regulate gene transcription.

Omics Technologies (e.g., Transcriptomics, Proteomics, Metabolomics)

Omics technologies provide comprehensive views of biological systems at the level of RNA (transcriptomics), proteins (proteomics), and metabolites (metabolomics). These approaches have been applied in conjunction with this compound treatment to understand the broad molecular consequences of selective GR activation.

Transcriptomics studies, often using techniques like RNA-seq, examine changes in gene expression profiles in response to this compound. Research has shown that this compound can induce time-dependent changes in the expression of specific genes, such as pro-opiomelanocortin (POMC), c-fos, and zif268, in tissues like the anterior pituitary gland . These studies help to identify the downstream transcriptional targets regulated by GR activation. Transcriptome analyses have also been used to investigate cell-type-specific GR signaling and its implications for neuropsychiatric risk nih.govnih.gov. For example, integrating transcriptomic alterations in corticosteroid-exposed neurons with data from iPSC-derived neurons exposed to dexamethasone (another GR agonist) has shown concordant effects researchgate.net.

Proteomics involves the large-scale study of proteins. While less frequently cited directly with this compound in the provided results, proteomics has been used in related contexts to map protein alterations in response to stress and corticosteroid receptor activation researchgate.net. Studies have employed techniques like iTRAQ labeling coupled with mass spectrometry to quantify protein levels and identify differentially expressed proteins in stress-susceptible versus stress-resilient states researchgate.net. The increases in certain proteins, like heme oxygenase-1 (HO-1), induced by other compounds can be inhibited by GR agonists like this compound, suggesting a role for GR in these protein-level changes acs.orgacs.org. Integrated proteomics data is available for the NR3C1 gene, which encodes the glucocorticoid receptor genecards.org.

Metabolomics focuses on the comprehensive analysis of metabolites within a biological system. While direct studies using this compound and metabolomics were not prominently featured in the search results, metabolomic approaches have been used in related research on corticosteroid effects and stress responses bioscientifica.comcolorado.edunih.gov. For instance, metabolomic workflows have been applied to study the effects of cortisol in zebrafish larvae bioscientifica.com, and the effects of ACTH on steroid metabolomic profiles in human adrenal cells have been investigated nih.gov.

Collectively, omics technologies, particularly transcriptomics and proteomics, when used alongside this compound, provide valuable insights into the complex molecular networks and pathways influenced by selective GR activation.

Computational Chemistry and Molecular Dynamics Simulations (e.g., In Silico Modeling, Protein Structure Prediction)

Computational chemistry and molecular dynamics simulations are valuable tools for studying the interactions between ligands like this compound and their target receptors at an atomic level. These in silico methods complement experimental approaches by providing insights into binding affinity, conformational changes, and the dynamics of receptor-ligand complexes.

Molecular modeling and protein structure prediction have been used to study the glucocorticoid receptor and its interactions with ligands plos.orgnih.govsemanticscholar.org. These studies can predict binding distances and altered interactions within the ligand-binding pocket upon ligand binding plos.orgsemanticscholar.org. For example, protein structure prediction depicted reduced binding distances and altered interactions in the ligand binding pocket of a mutant GR variant plos.orgsemanticscholar.org.

Molecular dynamics simulations are used to simulate the movement and behavior of atoms and molecules over time. These simulations can provide information about the stability of receptor-ligand complexes and the conformational changes that occur upon ligand binding. Molecular dynamics simulations have been employed to study the interaction of RU486 (a GR antagonist) with GRβ, suggesting that RU486 binding is stabilized by hydrophobic pockets nih.gov. While specific molecular dynamics simulations of this compound binding were not explicitly detailed in the provided snippets, the methodology is relevant and applied to GR-ligand interactions, including those involving synthetic steroids nih.govnih.gov. Computational methods have contributed to understanding steroid receptor allosteric regulation researchgate.net.

In silico methods, including docking experiments and binding energy calculations, have been used to assess the binding affinity of various ligands, including this compound, to GR nih.gov. These computational analyses can support experimental findings on ligand selectivity and binding characteristics nih.gov.

Crystallography and NMR Studies (as applied to GR-ligand complexes)

Crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are structural biology techniques that provide high-resolution three-dimensional information about proteins and their complexes with ligands. These methods are crucial for understanding the precise interactions between this compound and the glucocorticoid receptor.

X-ray crystallography has been used to determine the crystal structure of the glucocorticoid receptor ligand-binding domain (LBD) in complex with various ligands, although specific structures with this compound were not highlighted in the provided search results. However, crystallographic analyses of GR in complex with other ligands like dexamethasone have provided crucial information about the residues important for ligand interaction within the LBD plos.org. The structure of the GRβ/RU486 complex determined by crystallography revealed that GRβ binds RU486 in the same pocket as GRα nih.gov. Structural studies contribute to understanding the molecular basis of ligand binding and receptor activation or antagonism.

NMR spectroscopy is another technique used to study protein structure and dynamics, including protein-ligand interactions. NMR experiments can provide information about the conformation of the receptor and ligand when bound, as well as the dynamics of the complex. While specific NMR studies of this compound bound to GR were not detailed, NMR has been used in related structural analyses, such as differentiating furanose and pyranose forms of compounds acs.org. The use of NMR in studying protein-ligand complexes is a standard approach in structural biology acs.org.

Although direct crystallographic or NMR structures of this compound bound to the GR were not explicitly found in the search results, these techniques are fundamental to understanding the structural basis of GR-ligand interactions, which is essential for interpreting the effects of selective agonists like this compound. The application of these methods to GR-ligand complexes in general provides the structural framework for understanding how this compound interacts with its target.

Comparative Pharmacological Studies and Structure Activity Relationship Sar Research

Comparison with Endogenous Corticosteroids (Corticosterone, Cortisol, Aldosterone)

RU28362 exhibits a distinct binding profile compared to endogenous corticosteroids like corticosterone (B1669441), cortisol (hydrocortisone), and aldosterone (B195564). While endogenous glucocorticoids such as cortisol and corticosterone bind to both GR and MR, this compound is characterized by its high selectivity for the GR. wikipedia.org Aldosterone is the primary ligand for the mineralocorticoid receptor. nih.govguidetopharmacology.orgnih.govfishersci.fiuni.lu

Studies have shown that this compound has a high affinity for the GR, whereas its affinity for the MR is significantly lower. wikipedia.org In contrast, corticosterone and cortisol bind to both MR and GR, although they generally exhibit a higher affinity for the MR than for the GR. wikipedia.orgnih.govjneurosci.org Aldosterone also binds to MR with high affinity. nih.gov

Quantitative binding studies highlight these differences. For instance, in dog hippocampal cytosol, this compound associated rapidly with GR, and competition binding analyses showed this compound had a much greater affinity for GR compared to corticosterone, cortisol, and aldosterone. nih.govoup.com Conversely, the rank order for displacement of [3H]aldosterone binding to MR in the same tissue showed corticosterone having the highest affinity, followed by aldosterone and cortisol, with this compound having a much lower affinity. nih.govoup.com

The differential binding affinities are crucial for understanding the physiological effects mediated by each receptor type and for utilizing this compound as a selective probe for GR-mediated actions in research.

Comparison with Other Synthetic Glucocorticoids (e.g., Dexamethasone (B1670325), Betamethasone, Triamcinolone)

This compound is often compared to other synthetic glucocorticoids, particularly dexamethasone, another potent and selective GR agonist. wikipedia.org Both this compound and dexamethasone exhibit high affinity for the glucocorticoid receptor. wikipedia.orgjneurosci.org

While both compounds are used as selective GR agonists in experimental settings, their specific binding characteristics and potencies can vary depending on the assay conditions and the biological system studied. Studies comparing the displacement of radiolabeled ligands from GR show that this compound and dexamethasone have high affinities, often comparable to or greater than endogenous glucocorticoids for this receptor. nih.govoup.com

Betamethasone and triamcinolone (B434) are also synthetic corticosteroids with primarily glucocorticoid activity. nih.govnih.govscribd.commims.comguidetopharmacology.orgmims.commims.comnih.govuni.lu Comparisons in binding assays indicate that this compound's affinity for GR is generally in a similar range to these potent synthetic glucocorticoids, reinforcing its classification as a strong GR agonist. The specific structural differences between this compound, dexamethasone, betamethasone, and triamcinolone contribute to their relative potencies and any subtle differences in receptor interaction or downstream effects.

Interactions with Glucocorticoid and Mineralocorticoid Receptor Antagonists (e.g., RU486, Spironolactone (B1682167), ZK91857, RU26752, RU28318)

The activity of this compound, as a GR agonist, can be modulated by corticosteroid receptor antagonists. RU486 (Mifepristone) is a well-known antagonist for both the GR and progesterone (B1679170) receptor. mims.com Studies utilizing RU486 have demonstrated its ability to block the effects of this compound, confirming that these effects are mediated through the GR. nih.govoup.com

Spironolactone is a selective mineralocorticoid receptor antagonist. nih.govmims.comnih.govuni.luherts.ac.uk Due to this compound's low affinity for the MR, its actions are generally not significantly affected by spironolactone, further highlighting its selectivity for the GR. nih.govoup.com

Other synthetic steroids like RU26752, RU28318 (oxprenoate potassium), and ZK91857 have also been used in receptor binding studies to characterize corticosteroid receptors. nih.govoup.comfishersci.atwikipedia.orgtocris.com RU28318 is described as a potent and selective antagonist for the mineralocorticoid receptor. fishersci.atwikipedia.orgtocris.com Competition binding experiments show distinct patterns of displacement for these compounds at GR and MR, with this compound primarily competing for GR binding sites, while antagonists like spironolactone and RU28318 compete for MR sites. nih.govoup.com These interactions are fundamental in delineating the specific roles of GR and MR in various physiological processes.

Insights into Ligand Design and Receptor Modulators

The pharmacological profile of this compound, particularly its high selectivity for the glucocorticoid receptor over the mineralocorticoid receptor, has provided valuable insights for the design of selective steroid receptor ligands. The structural features of this compound that confer this selectivity have been a subject of interest in medicinal chemistry.

Its ability to potently activate GR while having minimal activity at MR makes it an important tool for researchers studying GR-mediated functions in isolation. wikipedia.org This selectivity allows for the differentiation of GR-specific effects from those mediated by MR, which is often co-expressed with GR in many tissues and binds endogenous glucocorticoids with high affinity. nih.govjneurosci.org

Perspectives and Future Directions in Ru28362 Research

Elucidating Interplay of Genomic and Non-Genomic Actions

Research continues to explore the dual nature of glucocorticoid receptor signaling, involving both classic genomic pathways that affect gene transcription and rapid non-genomic actions. uu.nlresearchgate.netd-nb.info While genomic effects typically manifest over hours due to changes in protein synthesis, non-genomic effects can occur within minutes, influencing processes like neuronal excitability and neurotransmitter release. uu.nlresearchgate.netnih.gov

RU28362, as a selective GR agonist, is instrumental in distinguishing GR-mediated non-genomic effects from those mediated by MR or other mechanisms. Studies have shown that while some rapid corticosteroid effects are mediated by MR, this compound has been used to investigate rapid GR-dependent actions, although it does not always mimic the effects of endogenous corticosterone (B1669441) in rapid responses in certain studies. uu.nlnih.gov Future research will likely use this compound in conjunction with techniques that can differentiate between these rapid and delayed effects to fully map the contribution of GR to both facets of corticosteroid signaling. This includes exploring how rapidly triggered signaling cascades initiated by GR might ultimately converge with or influence genomic outcomes. d-nb.info

Deeper Understanding of Epigenetic Regulation in Biological Responses

Epigenetic mechanisms, such as DNA methylation and histone modifications, play a crucial role in long-lasting changes in gene expression and are influenced by environmental factors, including stress and early life experiences. researchgate.netresearchgate.netfrontiersin.org The glucocorticoid receptor is known to interact with epigenetic machinery, impacting transcriptional activity. researchgate.netfrontiersin.orgoup.com

This compound is a valuable tool for studying the specific contribution of GR to these epigenetic modifications and their downstream biological consequences. Research has shown that epigenetic regulation of the glucocorticoid receptor itself can be influenced by early life stress, affecting GR expression and subsequent stress responses. nih.govresearchgate.net Future studies can utilize this compound to explore how selective GR activation directly influences DNA methylation patterns, histone modifications (such as H3S10p-K14ac), and chromatin structure, thereby impacting the transcription of target genes involved in stress responses, memory consolidation, and other GR-mediated processes. researchgate.netfrontiersin.orgoup.com Understanding how GR activation by selective agonists like this compound integrates with or modifies existing epigenetic landscapes is a key area for future investigation.

Exploration of Receptor Isoform Specificity and Functional Differences

The glucocorticoid receptor exists in different isoforms, which may exhibit distinct functional properties and tissue-specific expression patterns. While this compound is generally considered a selective agonist for the classical GR, the extent of its activity and potential differential effects on various GR isoforms warrant further investigation.

Future research could employ this compound in studies designed to delineate the specific roles of different GR isoforms. This might involve using cell lines or animal models engineered to express or lack particular isoforms, allowing researchers to assess how this compound's effects vary depending on the isoform present. Understanding the ligand-binding characteristics and functional consequences of this compound interaction with specific GR isoforms could provide a more nuanced understanding of glucocorticoid signaling complexity and potentially identify novel therapeutic targets. physiology.orgplos.org

Advancing Experimental Models for Comprehensive Mechanistic Insights

The use of appropriate experimental models is critical for gaining comprehensive mechanistic insights into this compound's actions and the broader role of GR signaling. Traditional in vitro and in vivo models have provided foundational knowledge, but advanced techniques are needed to fully dissect the complexities of GR function in relevant biological contexts. admin.ch

Future research will likely leverage more sophisticated models, including:

Genetically modified organisms: Animals with tissue-specific GR deletions or mutations can help isolate the effects of GR activation by this compound in particular cell types or brain regions. oup.comnih.gov

Advanced imaging techniques: Live-cell imaging and high-resolution microscopy can visualize the dynamics of GR translocation, dimerization (including potential MR-GR heterodimerization), and interaction with chromatin in response to this compound. oup.comresearchgate.net

Organotypic slice cultures and primary cell cultures: These models allow for controlled manipulation and detailed analysis of cellular and molecular responses to this compound in a more physiologically relevant environment than immortalized cell lines. nih.govresearchgate.netadmin.ch

Integrated systems approaches: Combining pharmacological studies with techniques like RNA sequencing, ChIP-sequencing, and proteomics can provide a global view of transcriptional and protein changes induced by this compound, helping to identify downstream pathways and networks. oup.combioscientifica.com

These advanced models, in conjunction with this compound, will facilitate a deeper understanding of the cellular and molecular events triggered by selective GR activation.

Role as a Standard Pharmacological Tool in Stress and Neuroendocrine Research

This compound has been widely adopted as a standard pharmacological tool in stress and neuroendocrine research due to its selective GR agonism. nih.govresearchgate.netoup.comnih.gov Its use has been instrumental in differentiating the roles of GR from those of MR in regulating the hypothalamic-pituitary-adrenal (HPA) axis, behavioral responses to stress, and neuroendocrine feedback mechanisms. nih.govoup.comresearchgate.nettandfonline.com

In the future, this compound will continue to be essential for:

Dissecting GR-mediated components of stress responses: Using this compound allows researchers to specifically activate GR and study its impact on stress-induced physiological and behavioral changes, independent of MR activation by endogenous corticosteroids. nih.govresearchgate.net

Investigating neuroendocrine feedback: this compound is used to study the negative feedback effects of glucocorticoids on ACTH secretion, helping to understand how GR activation in the pituitary and hypothalamus regulates HPA axis activity. nih.govoup.comtandfonline.com

Characterizing GR involvement in behavior and cognition: By selectively activating GR, researchers can explore its specific contributions to learning, memory, anxiety, and other stress-related behaviors. frontiersin.orgresearchgate.netresearchgate.netjneurosci.org

Benchmarking new selective GR modulators: As novel compounds targeting GR are developed, this compound serves as a crucial reference standard to compare their selectivity and efficacy.

The continued application of this compound as a reliable and selective GR agonist will be vital for advancing our understanding of the complex interplay between glucocorticoids, the neuroendocrine system, and stress-related psychopathologies. nih.govnih.govresearchgate.net

Q & A

Q. What is the molecular mechanism of RU28362 as a glucocorticoid receptor (GR) agonist, and how does it differ from endogenous glucocorticoids like corticosterone?

this compound selectively activates GR (Type II receptors) without binding to mineralocorticoid receptors (MRs, Type I receptors). Its mechanism involves binding to GR, inducing conformational changes that allow the receptor-ligand complex to translocate to the nucleus and regulate target gene transcription. For example, in primary cortical neurons, this compound significantly upregulates Bnip3 mRNA levels by activating the Bnip3 promoter via specific glucocorticoid response elements (GREs) . Unlike corticosterone, which binds both MR and GR, this compound's selectivity avoids confounding MR-mediated effects, making it ideal for isolating GR-specific pathways .

Q. How should researchers design experiments to validate this compound's receptor selectivity in neuronal studies?

  • Step 1: Use in vitro receptor binding assays with radiolabeled this compound to confirm its affinity for GR over MR.
  • Step 2: Compare this compound's effects with MR-selective agonists (e.g., aldosterone) and GR antagonists (e.g., mifepristone) in target cells. For instance, aldosterone fails to mimic this compound's suppression of ACTH levels in adrenalectomized rats, confirming this compound's GR specificity .
  • Step 3: Employ gene-editing techniques (e.g., CRISPR-Cas9) to knock out GR in neuronal cell lines and assess this compound's loss of function .

Q. What experimental models are optimal for studying this compound's effects on gene expression and apoptosis?

Primary cortical neurons and in vivo adrenalectomy models are widely used. For gene regulation studies, transient transfection of Bnip3 promoter-luciferase reporter constructs in neurons reveals this compound-induced transcriptional activation via GRE2, a critical regulatory region . For apoptosis, lactate dehydrogenase (LDH) assays and MTT cell viability tests under normoxic and hypoxic conditions quantify this compound's pro-apoptotic effects, which are amplified in hypoxia .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound's role in cell viability across studies?

Some studies report this compound-induced apoptosis via Bnip3 upregulation , while others note minimal cell death under normoxia . To address this:

  • Methodological Approach: Standardize oxygen levels (e.g., 1% O₂ for hypoxia vs. 21% for normoxia) and treatment duration (48–72 hours).
  • Statistical Analysis: Use two-way ANOVA to evaluate interaction effects between this compound treatment and oxygen conditions. Post hoc tests (e.g., Student-Newman-Keuls) identify specific differences .
  • Contextual Factors: Assess endogenous Bnip3 protein levels, as overexpression (not mRNA alone) is required for significant apoptosis .

Q. What are the implications of this compound's dose-dependent effects on GR occupancy and downstream physiological outcomes?

Low-dose this compound (0.1–1 µg/kg) selectively occupies GR in the hypothalamus and hippocampus, reducing ACTH levels without affecting MR-mediated pathways. Higher doses (>10 µg/kg) saturate GR but do not downregulate MRs, enabling sustained feedback on the HPA axis .

  • Experimental Design: Conduct dose-response studies in adrenalectomized rodents, measuring plasma ACTH (ELISA) and receptor occupancy (radioligand binding assays).
  • Data Interpretation: Note that corticosterone's dual MR/GR activation complicates comparisons, whereas this compound's GR specificity clarifies dose-dependent GR-ACTH relationships .

Q. How can researchers analyze this compound's interaction with hypoxia-inducible factors (HIFs) in regulating pro-apoptotic genes?

Hypoxia stabilizes HIF-1α, which synergizes with GR to amplify Bnip3 transcription.

  • Methodology:

Co-treat neurons with this compound and HIF-1α inhibitors (e.g., chetomin) to dissect their contributions.

Use chromatin immunoprecipitation (ChIP) to confirm GR and HIF-1α co-binding at the Bnip3 promoter .

  • Key Finding: this compound enhances HIF-1α-mediated Bnip3 expression under hypoxia, explaining context-dependent apoptosis .

Data Contradiction Analysis

Q. Why does RU283662 fail to downregulate MRs despite high GR occupancy?

Unlike corticosterone, which downregulates hippocampal MRs at moderate doses, this compound's exclusive GR activation does not cross-regulate MR availability. This highlights receptor-specific regulatory pathways: GR activation does not alter MR mRNA or protein stability .

Methodological Tables

Experimental Challenge Recommended Approach Key Evidence
Isolating GR-specific effectsUse this compound + MR antagonist (e.g., spironolactone)
Quantifying apoptosisLDH assay + Bnip3 protein Western blot
Standardizing hypoxia conditions1% O₂ chamber + O₂ probes for real-time monitoring
Dose-response analysis3–5 log-fold this compound doses + receptor occupancy assays

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.